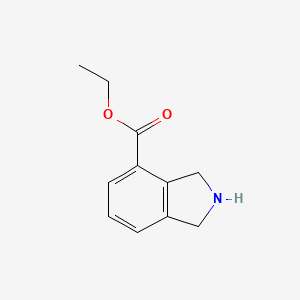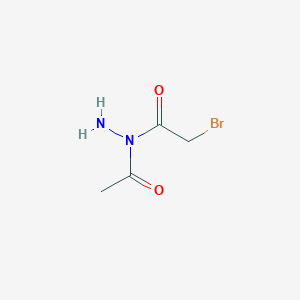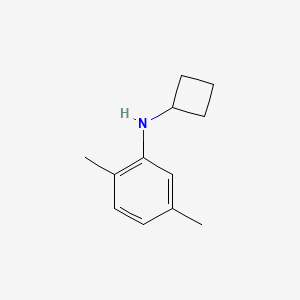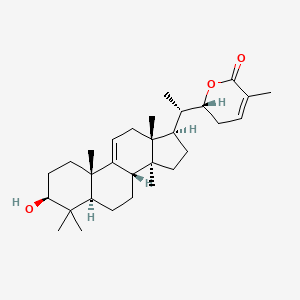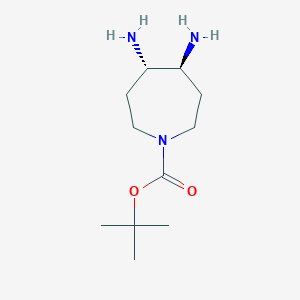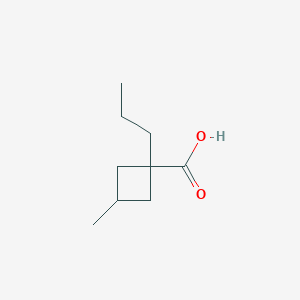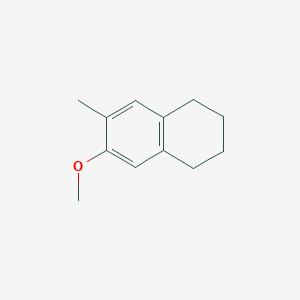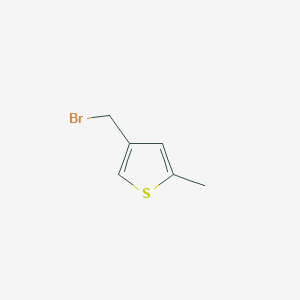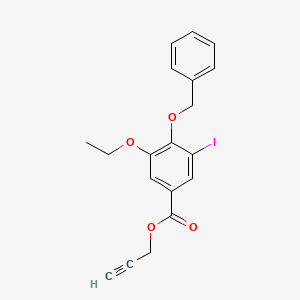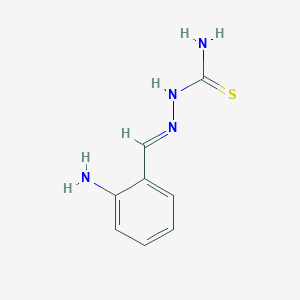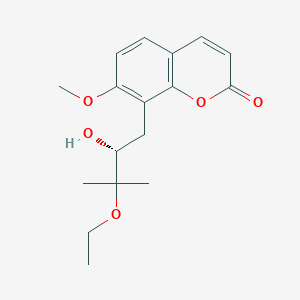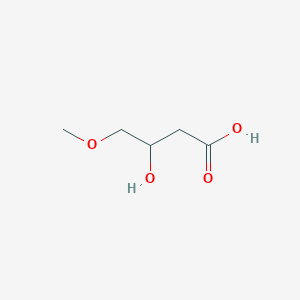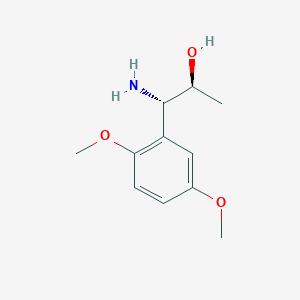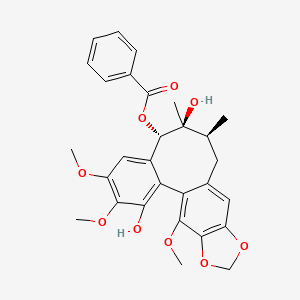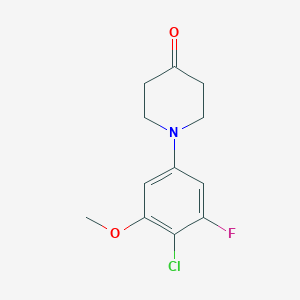
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidin-4-one core substituted with a 4-chloro-3-fluoro-5-methoxyphenyl group
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoro-5-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity .
Análisis De Reacciones Químicas
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(4-Chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one can be compared with other similar compounds such as:
1-(4-Chloro-3-methoxyphenyl)piperidin-4-one: Similar structure but lacks the fluoro group, which may affect its chemical reactivity and biological activity.
1-(4-Fluoro-3-methoxyphenyl)piperidin-4-one:
The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C12H13ClFNO2 |
|---|---|
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
1-(4-chloro-3-fluoro-5-methoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-11-7-8(6-10(14)12(11)13)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |
Clave InChI |
DSQZBEXEKZYQNA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


